Home > Products > Screening Compounds P29810 > Sitagliptin monohydrate
Sitagliptin monohydrate -

Sitagliptin monohydrate

Catalog Number: EVT-8155240
CAS Number:
Molecular Formula: C16H17F6N5O2
Molecular Weight: 425.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sitagliptin monohydrate is classified as a dipeptidyl peptidase-4 inhibitor, which plays a crucial role in glucose metabolism. It is specifically designed to enhance the body's ability to lower blood sugar levels by inhibiting the enzyme that breaks down incretin hormones. The compound is often used in combination with other antihyperglycemic agents for improved efficacy in managing type 2 diabetes .

Synthesis Analysis

The synthesis of sitagliptin monohydrate can be achieved through several methods:

Molecular Structure Analysis

Sitagliptin monohydrate has a complex molecular structure characterized by its unique arrangement of atoms. The chemical formula is C16H15F6N1O1C_{16}H_{15}F_{6}N_{1}O_{1}, indicating the presence of fluorine atoms which contribute to its biological activity. The compound features a triazolopyrazine ring system that is essential for its interaction with the dipeptidyl peptidase-4 enzyme .

Key Structural Features:

  • Molecular Weight: Approximately 407.30 g/mol.
  • Hydration: The presence of one water molecule in its monohydrate form affects its solubility and stability.
Chemical Reactions Analysis

Sitagliptin undergoes various chemical reactions relevant to its synthesis and degradation:

  1. Transaminase Reactions: These reactions are central to the enzymatic synthesis pathways where amino groups are transferred between substrates, leading to the formation of sitagliptin from simpler precursors .
  2. Hydrochloride Formation: The conversion of sitagliptin into its hydrochloride form involves reacting with hydrochloric acid in an ester solvent, followed by crystallization processes .
  3. Phase Transformation: Research indicates that sitagliptin phosphate monohydrate can undergo solid-state phase transformations under specific conditions, leading to new anhydrous forms which may have different solubility profiles .
Mechanism of Action

Sitagliptin functions primarily as an inhibitor of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, sitagliptin increases the levels of GLP-1, leading to enhanced insulin secretion from pancreatic beta cells in response to meals and reduced glucagon release from alpha cells. This mechanism effectively lowers blood glucose levels without causing significant hypoglycemia .

Key Mechanistic Insights:

  • Incretin Effect: The drug amplifies the incretin effect, which is crucial for glucose homeostasis.
  • Dose-Dependent Response: The efficacy of sitagliptin is dose-dependent, with higher doses leading to more significant reductions in blood glucose levels.
Physical and Chemical Properties Analysis

Sitagliptin monohydrate exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; solubility influenced by the presence of the monohydrate.
  • Stability: Stability can vary based on temperature and humidity; phase transformations may occur under specific conditions .
  • Purity: High-performance liquid chromatography (HPLC) analysis typically shows purity levels exceeding 99% for pharmaceutical-grade products .
Applications

Sitagliptin monohydrate is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications include:

  1. Monotherapy or Combination Therapy: It can be prescribed alone or alongside other oral antihyperglycemic agents such as metformin or thiazolidinediones.
  2. Research Applications: Ongoing studies are exploring its effects on weight management and cardiovascular outcomes in diabetic patients.
  3. Pharmaceutical Development: The compound serves as a model for developing new Dipeptidyl Peptidase-4 inhibitors with improved efficacy or safety profiles.
Synthesis Methodologies of Sitagliptin Monohydrate

Sitagliptin monohydrate, the active pharmaceutical ingredient in Januvia®, represents a significant achievement in the enantioselective synthesis of β-amino acid derivatives. Its commercial importance and structural complexity have driven the development of diverse synthetic strategies focused on efficient chiral center installation, resolution techniques, and green chemistry principles.

Asymmetric Catalytic Approaches for Chiral Center Installation

Transition Metal-Catalyzed Asymmetric Hydrogenation

Merck's second-generation manufacturing process revolutionized Sitagliptin synthesis by introducing a highly efficient asymmetric hydrogenation step. This approach employs a rhodium complex with a ferrocenyl-based ligand (specifically (t-Bu)-JOSIPHOS) to catalyze the hydrogenation of the unprotected enamine intermediate, tert-butyl (2,4,5-trifluorophenyl)but-2-enyl)acetate. This reaction installs the crucial (R)-configuration at the β-amino center under high hydrogen pressure (typically >90 atm). Key advantages include exceptional enantioselectivity (up to 95% enantiomeric excess) and high conversion rates (up to 98%), eliminating the need for extensive protecting group manipulations required in earlier routes. The deaminated co-product, acetone, is readily removed via physical methods, streamlining purification. Crucially, rhodium recovery exceeding 95% mitigates cost and environmental concerns associated with precious metal use. Compared to Merck's first-generation ruthenium-catalyzed hydrogenation of a β-keto ester (requiring 8 steps and multiple protecting groups), this direct enamine hydrogenation reduced the synthesis to only 3 steps, increased overall yield by nearly 50% (to ~65%), and reduced waste production by over 80%, notably eliminating aqueous waste streams. This method exemplifies the power of transition metal catalysis in complex molecule synthesis [5] [7].

Table 1: Comparison of Transition Metal-Catalyzed Hydrogenation Approaches for Sitagliptin Intermediate

Parameter1st Generation (Ru Catalysis)2nd Generation (Rh/(t-Bu)-JOSIPHOS)
Substrateβ-Keto EsterUnprotected Enamine
CatalystRu/chiral ligandRh/(t-Bu)JOSIPHOS
Key Step FunctionHydroxyl Group InstallationDirect Amino Group Installation
Overall Steps83
Overall Yield~52%~65%
Enantiomeric Excess (ee)High95% (upgraded to >99% ee via crystallization)
Waste ReductionBaseline>80% reduction; Elimination of aqueous waste streams
Precious Metal RemovalRequired>95% Rh recovery

Organocatalytic Tandem Aza-Michael/Hemiacetal Reactions

An alternative metal-free strategy leverages organocatalysis for constructing the chiral β-amino acid precursor. This approach employs a tandem aza-Michael/hemiacetal reaction between (E)-4-(2,4,5-trifluorophenyl)but-2-enal and N-Boc-hydroxylamine. The reaction is catalyzed by a synergistic system of (S)-diphenylprolinol trimethylsilyl ether (20 mol%) and a Brønsted acid additive (20 mol%), with p-nitrobenzoic acid (PNBA, pKa 3.47) identified as optimal. The acidity of the Brønsted acid critically influences the reaction pathway and enantioselectivity; stronger acids (e.g., p-toluenesulfonic acid, pKa -2.8) lead to side product formation (double Boc derivative) and reduced enantiomeric excess (~44% ee), while weaker acids like PNBA promote the desired hemiacetal adduct. Dichloromethane proved the optimal solvent, allowing catalyst loading reduction to 10 mol% while maintaining high yield (90%) and enantioselectivity (92% enantiomeric excess). Lowering the temperature to -20°C further enhanced enantiomeric excess to 96% for the key intermediate, (3R,5S)-N-Boc-5-hydroxy-3-(2,4,5-trifluorobenzyl)isoxazolidine. This intermediate is subsequently converted to the (R)-β-amino acid fragment of Sitagliptin via sequential N-O bond reductive cleavage (e.g., using hydrogenation/Pd-C at 90 atm) and oxidation (NaClO/TEMPO), achieving an overall yield of 54% for Sitagliptin phosphate monohydrate from the unsaturated aldehyde [4] [6].

Table 2: Organocatalytic Synthesis of Sitagliptin Hemiacetal Intermediate

Brønsted Acid Additive (pKa)SolventYield of 4b (%)Enantiomeric Excess (ee%)Major Byproducts
Phosphoric Acid (2.12)CHCl₃2143Double Boc Derivative (35%)
Trifluoroacetic Acid (0.23)CHCl₃1841Double Boc Derivative (42%)
p-Toluenesulfonic Acid (-2.8)CHCl₃844Double Boc Derivative (65%)
p-Nitrobenzoic Acid (3.47)CHCl₃8492Trace
p-Nitrobenzoic Acid (3.47)Dichloromethane9092Trace
p-Nitrobenzoic Acid (3.47)*Dichloromethane9092Trace
p-Nitrobenzoic Acid (3.47)Dichloromethane8596Trace

*10 mol% catalyst/additive; †Reaction at -20°C.

Resolution-Based Synthetic Strategies

Chemical Resolution Using Di-(p)-Toluoyl-L-Tartaric Acid

A cost-effective approach avoiding precious metals relies on the chemical resolution of racemic Sitagliptin free base. The synthesis begins with the formation of Meldrum’s adduct from 2,4,5-trifluorophenylacetic acid using N,N'-carbonyldiimidazole (CDI) activation, followed by coupling with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride to yield β-ketoamide. Treatment with ammonium acetate and ammonia generates the crystalline enamine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) in the presence of methanesulfonic acid (MsOH) as an activating additive (93% conversion) yields racemic Sitagliptin free base. Resolution is achieved by diastereomeric salt formation using (-)-di-p-toluoyl-L-tartaric acid (DTTA) in methanol. This process selectively crystallizes the (R)-Sitagliptin-DTTA salt, leaving the (S)-enantiomer in solution. After filtration, the salt is hydrolyzed with ammonia water, and the free base is isolated and converted to Sitagliptin phosphate monohydrate. This method delivers (R)-Sitagliptin in 33% yield from the racemate with high enantiomeric excess (96% enantiomeric excess) and 99% chemical purity. Notably, using inexpensive NaBH₄ and DTTA instead of noble metal catalysts significantly reduces costs, although the maximum theoretical yield for resolution is limited to 50% per cycle. The process is viable for (S)-Sitagliptin recovery (90% enantiomeric excess) from the mother liquor [7].

Enzymatic Kinetic Resolution of Racemates

Enzymatic strategies, particularly using ω-transaminases, offer high enantioselectivity for synthesizing the Sitagliptin intermediate. Initial routes employed engineered (R)-selective transaminases (e.g., ATA-117 from Arthrobacter sp.) capable of directly converting the prositagliptin ketone (tert-butyl 4-oxo-4-(2,4,5-trifluorophenyl)butan-2-ylcarbamate) to the desired (R)-β-amino ester using isopropylamine as an inexpensive amino donor. Directed evolution was crucial, creating a variant with 27 mutations that achieved >99.95% enantiomeric excess and 92% yield at high substrate loading (200 grams per liter). To overcome thermodynamic limitations and co-product inhibition (acetophenone from (S)-α-Methylbenzylamine [(S)-α-MBA] or acetone from isopropylamine), multi-enzyme cascades were developed. A significant innovation involves a coupled transaminase system. Pseudomonas stutzeri esterase first hydrolyzes ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to the β-keto acid. A first transaminase (e.g., from Roseomonas deserti [TARO]) then performs the transamination using (S)-α-MBA, yielding the (R)-β-amino acid Sitagliptin intermediate and acetophenone. A second transaminase recycles the inhibitory acetophenone back to (S)-α-MBA, using a cheap amine donor like alanine. Co-expressing the esterase and the fused transaminase pair in a single whole-cell biocatalyst enables efficient cascades. This system achieves near-quantitative conversion (98%) at preparative scale (100-200 millimolar substrate) using only 0.5 equivalents of (S)-α-MBA, representing a 5-fold improvement in amine donor efficiency compared to uncoupled systems and drastically reducing waste [1] [10].

Green Chemistry Innovations

Solvent Optimization for Reduced Environmental Impact

Solvent selection and minimization are critical green chemistry metrics in Sitagliptin synthesis. The biocatalytic cascade employing fused transaminases demonstrates significant advantages. The whole-cell biotransformation operates efficiently in predominantly aqueous reaction media, eliminating the need for large volumes of organic solvents typically required for extraction and purification in multi-step chemical syntheses. Furthermore, the high conversion efficiency (up to 100%) and specificity of the enzymatic cascade minimize downstream processing solvents. In Merck's second-generation rhodium-catalyzed hydrogenation process, solvent optimization focused on enabling the direct crystallization of the enamine substrate from the reaction mixture, reducing solvent use in intermediate isolation. The final hydrogenation step uses mixtures like methanol and tetrahydrofuran, designed for efficient catalyst recovery and recycling, thereby decreasing the overall solvent footprint per kilogram of product. The organocatalytic aza-Michael/hemiacetal route identified dichloromethane as the optimal solvent, allowing a 50% reduction in catalyst loading (from 20 mol% to 10 mol%) while maintaining yield and enantiomeric excess, thereby reducing the mass intensity associated with catalyst production and solvent use [4] [5] [10].

In Situ Processes to Minimize Intermediate Isolation

The most impactful green innovations involve reaction telescoping and in situ co-product removal. The enzymatic transaminase cascade exemplifies this: the esterase-generated β-keto acid is directly consumed by the first transaminase, and the inhibitory acetophenone by-product is simultaneously converted back to the amine donor ((S)-α-MBA) by the second transaminase within the same reaction vessel. This integrated system avoids isolation of the β-keto acid or the need for external removal of acetophenone, operating efficiently at substrate concentrations up to 200 millimolar with minimal amino donor input. Similarly, Merck's second-generation chemical synthesis features a telescoped three-step, one-pot process to synthesize the enamine precursor from trifluorophenylacetic acid, Meldrum's acid, and the triazolopiperazine fragment, yielding crystalline enamine in 82% overall yield with 99% weight purity after simple filtration, eliminating multiple aqueous work-ups and solvent-intensive isolations. The use of ammonium chloride as a promoter in the asymmetric hydrogenation step allows high conversion under optimized conditions without intermediate isolation. These in situ strategies collectively reduce E-factors (kg waste/kg product) by up to 220 pounds per pound of Sitagliptin compared to the first-generation route, translating to an estimated elimination of over 330 million pounds of waste, including 110 million pounds of aqueous waste, over the product lifecycle [5] [7] [10].

Properties

Product Name

Sitagliptin monohydrate

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrate

Molecular Formula

C16H17F6N5O2

Molecular Weight

425.33 g/mol

InChI

InChI=1S/C16H15F6N5O.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H2/t9-;/m1./s1

InChI Key

QUVOZBLTKXNCBT-SBSPUUFOSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.